molecular formula C12H2Br6O B15209767 1,2,3,4,8,9-Hexabromodibenzo[b,d]furan CAS No. 617708-21-1

1,2,3,4,8,9-Hexabromodibenzo[b,d]furan

Cat. No.: B15209767
CAS No.: 617708-21-1
M. Wt: 641.6 g/mol
InChI Key: FWKQJDKJACVPSU-UHFFFAOYSA-N
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Description

1,2,3,4,8,9-Hexabromodibenzo[b,d]furan is a halogenated organic compound belonging to the class of polybrominated dibenzofurans (PBDFs). These compounds are known for their persistence in the environment and potential toxicological effects. The molecular formula of this compound is C12H2Br6O, and it is characterized by the presence of six bromine atoms attached to a dibenzofuran backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,8,9-Hexabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,8,9-Hexabromodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran-2,3-dione, while reduction can produce dibenzofuran with fewer bromine atoms .

Scientific Research Applications

1,2,3,4,8,9-Hexabromodibenzo[b,d]furan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4,8,9-Hexabromodibenzo[b,d]furan involves its interaction with cellular receptors and enzymes. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The activation of these pathways can lead to toxic effects such as oxidative stress and disruption of endocrine functions .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,7,8,9-Hexabromodibenzo[b,d]furan: Another hexabrominated dibenzofuran with bromine atoms at different positions.

    1,2,3,4,7,8-Hexabromodibenzo[b,d]dioxin: A related compound with an additional oxygen atom in the dibenzofuran structure.

    1,2,3,4,6,7-Hexabromodibenzo[b,d]furan: A hexabrominated dibenzofuran with a different bromination pattern.

Uniqueness

1,2,3,4,8,9-Hexabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which influences its chemical properties and biological activity. The position of the bromine atoms affects the compound’s reactivity, toxicity, and environmental persistence, making it distinct from other hexabrominated dibenzofurans .

Properties

CAS No.

617708-21-1

Molecular Formula

C12H2Br6O

Molecular Weight

641.6 g/mol

IUPAC Name

1,2,3,4,8,9-hexabromodibenzofuran

InChI

InChI=1S/C12H2Br6O/c13-3-1-2-4-5(7(3)14)6-8(15)9(16)10(17)11(18)12(6)19-4/h1-2H

InChI Key

FWKQJDKJACVPSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC3=C2C(=C(C(=C3Br)Br)Br)Br)Br)Br

Origin of Product

United States

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